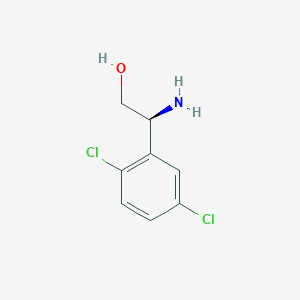

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

Descripción general

Descripción

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with two chlorine atoms substituted at the 2 and 5 positions of the phenyl ring. Its molecular formula is C8H9Cl2NO, and it is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable amine source under reductive amination conditions. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in the presence of a catalytic amount of acetic acid. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the enantioselectivity of the product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 2-(2,5-Dichlorophenyl)acetaldehyde.

Reduction: 2-(2,5-Dichlorophenyl)ethylamine.

Substitution: N-acyl derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula : C8H9Cl2NO

Molecular Weight : 206.07 g/mol

IUPAC Name : (S)-2-amino-2-(2,5-dichlorophenyl)ethanol

InChI Key : LRORZXIRKBZZAG-QMMMGPOBSA-N

Isomeric SMILES : C1=C(C=C(C=C1Cl)Cl)C@HN

These properties highlight the compound's potential for various chemical modifications and interactions.

A. Medicinal Chemistry

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is explored for its therapeutic potential in treating several medical conditions:

- Neurological Disorders : It has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of anxiety and depression .

- Anticancer Activity : In vitro studies indicate that derivatives of this compound can significantly reduce the viability of cancer cells while sparing normal cells. For instance, research demonstrated its effectiveness against MCF7 breast cancer cells .

- Antichlamydial Activity : Some studies suggest selectivity against Chlamydia infections, indicating potential use in treating bacterial infections.

B. Biological Research

The compound acts as a ligand in receptor binding studies, influencing various biological pathways:

- Binding Mechanism : Its amino and hydroxyl groups allow for hydrogen bonding with proteins and receptors, modulating their activity and downstream signaling pathways .

- Pharmacokinetics : Studies on rats showed that increasing doses led to higher blood concentrations and prolonged detection times, suggesting stability and potential for extended therapeutic use .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals:

- Agrochemicals : It serves as an intermediate in developing agricultural chemicals.

- Pharmaceuticals : The compound is a precursor for synthesizing drugs like Tafamidis, used to treat transthyretin amyloid cardiomyopathy (ATTR-CM), showcasing its importance in drug development.

A. Anticancer Studies

Research has shown that this compound can effectively reduce cell viability in cancer cell lines while maintaining lower toxicity toward normal cells. This selectivity suggests a promising therapeutic profile for cancer treatment.

B. Enzyme Interaction Studies

Studies indicate that this compound interacts with various enzymes involved in metabolic pathways crucial for drug metabolism. This interaction can influence the efficacy of pharmacological agents.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-(2,4-dichlorophenyl)ethan-1-ol: Similar structure but with chlorine atoms at the 2 and 4 positions.

2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 3 and 5 positions.

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol: Chlorine atoms at the 2 and 6 positions.

Uniqueness

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2 and 5 positions can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Actividad Biológica

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, often referred to as a dichlorophenyl amino alcohol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C8H9Cl2NO

- Molecular Weight : 206.07 g/mol

- Structure : Features an amino group and a hydroxyl group attached to an ethyl chain, with a dichlorophenyl moiety.

The presence of chlorine atoms enhances its biological activity and influences its reactivity in various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound's amino and hydroxyl groups facilitate hydrogen bonding and other interactions that modulate receptor activity and influence downstream signaling pathways.

Key Mechanisms:

- Receptor Modulation : Binds to neurotransmitter receptors, affecting neurotransmitter release and receptor sensitivity.

- Enzyme Interaction : Acts as an inhibitor or modulator for various enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its efficacy against various pathogens, including bacteria and fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Gram-positive bacteria | 32 µg/mL | 64 µg/mL |

| Gram-negative bacteria | 64 µg/mL | 128 µg/mL |

These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various cancer cell lines, showing selective cytotoxicity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HCT-116 (colon cancer) | 30 |

| A549 (lung cancer) | 35 |

The compound exhibited lower toxicity towards normal cells compared to cancerous cells, indicating its potential for selective cancer therapy .

Applications in Drug Development

This compound is being explored as a precursor in the synthesis of pharmaceuticals. Notably, it has been utilized in the development of Tafamidis, a medication for transthyretin amyloid cardiomyopathy (ATTR-CM), highlighting its significance in treating serious health conditions.

Case Studies

- Antimicrobial Study : A study evaluated the compound's effectiveness against Helicobacter pylori strains resistant to traditional antibiotics. Results indicated that it significantly reduced bacterial load compared to control treatments .

- Cancer Cell Viability Assay : In a comparative study with established chemotherapeutics like Vinblastine, this compound showed promising results in reducing cell viability in multiple cancer cell lines while sparing normal cells .

Propiedades

IUPAC Name |

(2S)-2-amino-2-(2,5-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRJRSYOEJFYII-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)[C@@H](CO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.